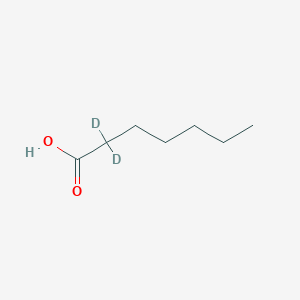

2,2-Dideuterioheptanoic acid

Description

BenchChem offers high-quality 2,2-Dideuterioheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dideuterioheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterioheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i6D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-NCYHJHSESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,2-dideuterioheptanoic Acid: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dideuterioheptanoic acid, a valuable isotopically labeled compound for metabolic research and drug development. We delve into the primary synthetic strategies, offering a detailed, step-by-step protocol for a robust and efficient method. This guide emphasizes the mechanistic underpinnings of the synthetic choices, ensuring a deep understanding for researchers, scientists, and drug development professionals. Furthermore, we outline the critical analytical techniques for product characterization and validation, ensuring the synthesis of a high-purity, well-defined final product.

Introduction: The Significance of Deuterated Compounds in Scientific Research

Deuterium, a stable isotope of hydrogen, has become an indispensable tool in the fields of chemistry, biology, and medicine. The substitution of hydrogen with deuterium can lead to significant changes in the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). This effect, arising from the greater mass of deuterium, can slow down reaction rates involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond.[1] This principle is expertly exploited in drug development to enhance the metabolic stability of pharmaceuticals, potentially leading to improved pharmacokinetic profiles.[1][2]

Deuterated compounds, such as 2,2-dideuterioheptanoic acid, also serve as powerful probes in metabolic studies.[3][4][5] By introducing a "heavy" isotopic label, researchers can trace the metabolic fate of molecules within complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4] The strategic placement of deuterium at the C-2 position of heptanoic acid is particularly relevant for investigating fatty acid β-oxidation, as this is the initial site of enzymatic action.[3]

Synthetic Strategies for 2,2-dideuterioheptanoic Acid

The synthesis of 2,2-dideuterioheptanoic acid can be approached through several methodologies. The choice of a particular synthetic route often depends on the desired scale, isotopic purity, and the availability of starting materials and reagents. The two principal strategies involve:

-

Direct α-Deuteration of Heptanoic Acid: This approach focuses on the direct exchange of the α-protons of heptanoic acid with deuterium atoms.

-

Malonic Ester Synthesis with Deuterated Precursors: This classic method builds the carbon skeleton of the fatty acid while incorporating deuterium at the α-position from the outset.

Direct α-Deuteration of Heptanoic Acid

Directly replacing the α-hydrogens of a carboxylic acid with deuterium presents an atom-economical and straightforward approach. This transformation is typically achieved by promoting the formation of an enolate or enol intermediate, which can then be quenched with a deuterium source, most commonly deuterium oxide (D₂O).[3][6]

Mechanism of α-Deuteration: The acidity of the α-protons of carboxylic acids is a key factor in this process. In the presence of a suitable catalyst, these protons can be abstracted to form a reactive enolate intermediate. This enolate is then deuterated by D₂O. This process is repeated to achieve dideuteration at the α-position.[3][6]

Recent advancements have led to the development of efficient catalytic systems for this transformation. A notable example is a ternary catalytic system that facilitates the α-deuteration of carboxylic acids with high yields and excellent levels of deuterium incorporation.[3][7] This method often exhibits broad functional group tolerance, making it suitable for complex molecules.[7] Another promising approach involves the use of a Lewis acidic catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), in the presence of D₂O to promote enolization and subsequent deuteration.[1][8][9]

Malonic Ester Synthesis Pathway

The malonic ester synthesis is a versatile and well-established method for the preparation of carboxylic acids. For the synthesis of 2,2-dideuterioheptanoic acid, this pathway is adapted by using a deuterated malonic acid derivative.

General Workflow: The synthesis commences with the deuteration of a suitable malonic ester precursor. This is typically achieved by H/D exchange in the presence of D₂O. The resulting deuterated malonic ester is then alkylated with a pentyl halide (e.g., 1-bromopentane). Subsequent hydrolysis and decarboxylation yield the desired 2,2-dideuterioheptanoic acid.[3]

A critical aspect of this method is achieving high levels of deuterium incorporation in the malonic ester starting material. This is often accomplished by heating the reaction mixture and using a significant excess of D₂O to drive the H/D exchange to completion.[3]

Recommended Experimental Protocol: Ternary Catalytic α-Deuteration

This section provides a detailed, step-by-step protocol for the synthesis of 2,2-dideuterioheptanoic acid via a ternary catalytic α-deuteration method. This method is selected for its high efficiency, operational simplicity, and high deuterium incorporation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | >98% | e.g., Sigma-Aldrich |

| Deuterium Oxide | D₂O | 20.03 | 99.9 atom % D | e.g., Cambridge Isotope Labs |

| Pyridine Derivative | (e.g., 4-DMAP) | C₇H₁₀N₂ | 122.17 | >99% |

| Acylating Agent | (e.g., Acetic Anhydride) | C₄H₆O₃ | 102.09 | >99% |

| Organic Solvent | (e.g., Toluene) | C₇H₈ | 92.14 | Anhydrous |

Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptanoic acid (1.0 eq).

-

Addition of Catalysts and Reagents: Add the pyridine derivative catalyst (e.g., 0.1 eq) and the acylating agent (e.g., 1.2 eq).

-

Solvent and Deuterium Source: Add the anhydrous organic solvent (e.g., toluene) to dissolve the reactants, followed by the addition of deuterium oxide (D₂O, >10 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.

-

Workup: After completion, cool the reaction mixture to room temperature. Add water to quench any remaining acylating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure 2,2-dideuterioheptanoic acid.

Workflow Diagram:

Caption: Synthetic workflow for 2,2-dideuterioheptanoic acid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized 2,2-dideuterioheptanoic acid. A combination of spectroscopic and spectrometric techniques is employed for this purpose.[3]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary technique to confirm the successful deuteration at the α-position. The disappearance or significant reduction of the triplet signal corresponding to the α-protons (typically around 2.3 ppm) is a clear indicator of successful deuteration. The integration of the remaining proton signals should be consistent with the expected structure.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei and can be used to confirm the presence of deuterium at the C-2 position.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the deuterated α-carbon due to C-D coupling, providing further evidence of deuteration at the desired position.

4.2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the isotopic purity and confirming the molecular weight of the final product.[10] The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) that is two mass units higher than that of the unlabeled heptanoic acid.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.

4.3. Infrared (IR) Spectroscopy:

-

C-D Stretching: The IR spectrum of the deuterated product will exhibit C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the unlabeled compound.

Summary of Analytical Data:

| Technique | Expected Observation for 2,2-dideuterioheptanoic acid |

| ¹H NMR | Disappearance/significant reduction of the α-proton signal (~2.3 ppm). |

| ²H NMR | Signal corresponding to deuterium at the C-2 position. |

| ¹³C NMR | Triplet for the C-2 carbon due to C-D coupling. |

| MS | Molecular ion peak (M⁺) at m/z = 132. |

| IR | C-D stretching vibrations in the 2100-2250 cm⁻¹ region. |

Applications in Research and Drug Development

2,2-dideuterioheptanoic acid and other deuterated fatty acids are valuable tools with a growing range of applications.

-

Metabolic Tracer Studies: As a stable isotope-labeled tracer, it allows for the in-vivo tracking of fatty acid metabolism, providing insights into pathways of fatty acid production, transport, and utilization.[3]

-

Kinetic Isotope Effect Studies: The deuterium atoms at the α-position can be used to probe the mechanisms and rate-limiting steps of enzymes involved in fatty acid metabolism, particularly β-oxidation.[3]

-

Therapeutic Potential: Deuteration can enhance the stability of molecules against oxidative degradation.[10] This is particularly relevant for polyunsaturated fatty acids, where deuteration at specific positions can protect them from lipid peroxidation, a process implicated in various diseases.[2][10]

Logical Relationship Diagram:

Caption: Applications of 2,2-dideuterioheptanoic acid.

Conclusion

The synthesis of 2,2-dideuterioheptanoic acid is a critical enabling technology for advanced research in metabolism and drug discovery. This guide has detailed the primary synthetic strategies, with a focus on a highly efficient ternary catalytic α-deuteration method. By providing a comprehensive experimental protocol and outlining the necessary analytical characterization techniques, we aim to empower researchers to confidently produce and validate this valuable isotopic tracer. The continued development of innovative deuteration methodologies will undoubtedly expand the toolkit available to scientists, paving the way for new discoveries and therapeutic interventions.

References

- Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 6(5), 445-449.

- Harbeson, S. L., & Tung, R. D. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future medicinal chemistry, 11(8), 817-838.

- Lowenstein, J. M., & Patton, G. M. (1985).

- Park, Y., & Kim, S. (2019). B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. Organic letters, 21(15), 5986-5990.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The impact of deuterium in drug discovery. Future Medicinal Chemistry, 11(8), 805-807.

- Tung, R. (2016). The development of deuterated drug candidates. Innovations in Pharmaceutical Technology, (56), 28-31.

- Klan, P., & Cibulka, R. (2012). Photochemical and thermal cleavage of C–H bonds. In Handbook of Hydrogen Transfer (Vol. 3, pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.

- Park, Y., & Kim, S. (2019). B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. The Journal of Organic Chemistry, 84(15), 9786-9795.

- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of hydrogen isotope exchange.

- Jones, P. J., & Leitch, C. A. (1993). Stable isotopic methods for measuring fatty acid and cholesterol metabolism in humans. Canadian journal of physiology and pharmacology, 71(12), 955-961.

- Ueno, M., et al. (2022). Ternary catalytic α-deuteration of carboxylic acids.

- Kresge, A. J. (1975). The keto-enol tautomerism of simple carbonyl compounds. Accounts of Chemical Research, 8(10), 354-360.

- Uttry, A., & van Gemmeren, M. (2021). Late-Stage β-C (sp3)

- Zhang, Y., et al. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α‐Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. Chinese Journal of Chemistry, 40(13), 1585-1590.

- Xie, J., et al. (2019). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. Journal of the American Chemical Society, 141(40), 15975-15980.

- LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

-

University of Liverpool. (n.d.). Lecture 2 Enols and Enolates. Retrieved from [Link]

- Li, Y., et al. (2023). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 28(1), 405.

-

Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611.

- Breyton, C., et al. (2014). Synthesis, characterization and applications of a perdeuterated amphipol. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(10), 2411-2418.

- Li, Y., et al. (2023). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 28(1), 405.

- Hagen, W. R. (2019). Industrial Application of 2-Oxoglutarate-Dependent Oxygenases. International journal of molecular sciences, 20(5), 1083.

Sources

- 1. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Dideuterioheptanoic acid | 64118-38-3 | Benchchem [benchchem.com]

- 4. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Alpha-Deuterium Advantage: Chemical Profiling, Synthesis, and Lipidomic Applications of 2,2-Dideuterioheptanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the rapidly evolving fields of lipidomics and metabolic tracing, selectively deuterated fatty acids serve as indispensable tools. 2,2-Dideuterioheptanoic acid (CAS: 64118-38-3) is a medium-chain fatty acid where the two protium atoms at the alpha-carbon (C2) have been replaced by deuterium. This highly specific isotopic substitution creates a distinct +2 Da mass shift (M+2) and induces a primary kinetic isotope effect (KIE) that deliberately modulates enzymatic cleavage rates during β-oxidation[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its physicochemical shifts, detail a self-validating synthetic protocol, and outline its precise utility in mass spectrometry-driven drug development.

Physicochemical Profiling & The Isotope Effect

The substitution of hydrogen with deuterium at the alpha position does not drastically alter the macroscopic behavior of the lipid, ensuring it mimics the endogenous fatty acid in biological systems. However, the increased mass of the deuterium nucleus (which contains a neutron) leads to a lower zero-point energy for the C-D bond compared to the C-H bond.

This subtle quantum mechanical difference results in a slightly shorter, stronger bond, which marginally increases the density of the compound and alters its exact monoisotopic mass[2],[3]. Furthermore, while the baseline pKa of unlabeled heptanoic acid is approximately 4.8[4], the secondary isotope effect exerts a negligible inductive shift, maintaining its existence almost entirely in the anion form at physiological pH.

Table 1: Comparative Chemical Properties

| Property | Unlabeled Heptanoic Acid | 2,2-Dideuterioheptanoic Acid |

| CAS Number | 111-14-8 | 64118-38-3 |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₂D₂O₂ |

| Exact Mass | 130.0994 Da | 132.1119 Da |

| Density | 0.917 g/mL | 0.953 g/mL |

| Boiling Point | 222.2 °C | 222.6 °C |

| pKa | ~4.8 | ~4.8 |

| Isotopic Purity Target | N/A | >98 atom % D |

Synthesis: Base-Catalyzed Hydrothermal H/D Exchange

To synthesize 2,2-dideuterioheptanoic acid with high atom economy, direct α-deuteration via H/D exchange is preferred over multi-step de novo synthesis.

Causality Insight

The α-protons of carboxylic acids exhibit weak acidity due to the electron-withdrawing nature of the adjacent carbonyl group. By utilizing a strong deuterated base (NaOD) in heavy water (D₂O) under elevated temperatures, we force the enolization equilibrium toward the enolate intermediate. Upon re-protonation by the D₂O solvent, deuterium is incorporated. Because this is an equilibrium process, driving it to >98% isotopic purity requires a vast molar excess of D₂O and a self-validating feedback loop.

Protocol: Self-Validating Synthesis Workflow

-

Reagent Preparation: Combine unlabeled heptanoic acid (1 eq) with NaOD (1.2 eq) in >99.9% D₂O (50 eq) within a high-pressure hydrothermal reactor.

-

Exchange Reaction: Seal and heat the reactor to 150°C for 24 hours to drive the enolization/re-protonation cycle.

-

Self-Validating In-Process Control (IPC):

-

Action: Withdraw a 100 µL aliquot, acidify with DCl, extract into CDCl₃, and run a ¹H-NMR scan.

-

Validation Logic: Integrate the terminal methyl group triplet (~0.88 ppm) to 3.00. Check the α-CH₂ signal at ~2.3 ppm. If the integration is >0.06 (indicating <98% D incorporation), the batch fails validation and must be recycled with fresh D₂O. If <0.06, proceed to step 4.

-

-

Workup: Cool the reactor, acidify the bulk mixture to pH 2 using HCl, and extract the product using diethyl ether. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Fig 1: Base-catalyzed H/D exchange workflow with a self-validating NMR feedback loop.

Applications in Lipidomics & Drug Development

In pharmacological lipidomics, 2,2-dideuterioheptanoic acid is utilized to map the metabolic flux of medium-chain fatty acids.

Causality Insight: The Kinetic Isotope Effect (KIE) in β-Oxidation

During the first step of mitochondrial β-oxidation, the enzyme acyl-CoA dehydrogenase must abstract a proton from the alpha and beta carbons to form a trans-double bond. Because the C-D bond is stronger than the C-H bond, this enzymatic cleavage requires higher activation energy. This primary KIE deliberately slows down the first oxidation step. This "deuterium reinforcement" protects the lipid from rapid degradation, allowing researchers to capture and quantify transient metabolic intermediates that would otherwise be lost[1].

Protocol: LC-MS/MS Tracking of β-Oxidation Flux

-

Cellular Incubation: Dose hepatic cell cultures with 50 µM of 2,2-dideuterioheptanoic acid complexed to BSA.

-

Self-Validating Lipid Extraction:

-

Action: Prior to lysis, spike the sample with a known concentration of a ¹³C-labeled nonanoic acid internal standard.

-

Validation Logic: Perform a Folch extraction (chloroform/methanol). Post-extraction, quantify the ¹³C-standard recovery via MS. If recovery is <85%, the extraction is invalid. This guarantees that any observed reduction in the M+2 heptanoic signal is strictly due to biological metabolism, not sample loss.

-

-

Derivatization: Convert the extracted fatty acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃) in methanol. This protonates the carboxyl oxygen, facilitating esterification and vastly improving MS ionization efficiency[1].

-

Detection: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific M+2 parent ion (m/z 131.104 for the [M-H]⁻ anion) against its chain-shortened deuterated metabolites.

Fig 2: Metabolic tracking of the M+2 tracer through β-oxidation using LC-MS/MS.

References

-

Title: Heptanoic Acid | C7H14O2 | CID 8094 Source: NIH PubChem URL: [Link]

Sources

The Physical and Chemical Dynamics of Deuterated Polyunsaturated Fatty Acids (D-PUFAs) in Membrane Stabilization

Executive Summary

Polyunsaturated fatty acids (PUFAs) are foundational to the structural integrity and fluidity of cellular lipid bilayers. However, their high degree of unsaturation renders them exceptionally vulnerable to non-enzymatic lipid peroxidation (LPO)—a self-propagating chain reaction implicated in neurodegenerative disorders such as Parkinson's, Alzheimer's, and Friedreich's ataxia[1][2][3].

This technical guide explores the thermodynamic, physical, and analytical principles of Isotope-Reinforced Polyunsaturated Fatty Acids (D-PUFAs) . By replacing hydrogen atoms with deuterium at specific bis-allylic sites, scientists can exploit the Kinetic Isotope Effect (KIE) to construct cellular membranes inherently resistant to oxidative degradation, circumventing the classical limitations of systemic antioxidants[1][4].

Mechanistic Foundations: The Kinetic Isotope Effect (KIE)

The physiological vulnerability of unmodified natural PUFAs (H-PUFAs) lies in the bis-allylic methylene groups (–CH₂–) situated between two double bonds. The carbon-hydrogen (C-H) bonds at these loci possess a notably low bond dissociation energy, making them prime targets for hydrogen abstraction by reactive oxygen species (ROS) like the hydroxyl radical[2][5].

When a hydrogen atom is abstracted, a carbon-centered radical forms, rapidly reacting with ambient molecular oxygen to create a peroxyl radical (LOO•). This species then abstracts a hydrogen atom from an adjacent PUFA, triggering a destructive chain reaction that degrades the membrane and yields toxic aldehydes like malondialdehyde (MDA)[6].

The Causality of Deuteration: Substituting the bis-allylic hydrogens with deuterium (D-PUFAs) does not change the lipid's electronic charge or fundamental geometry[2]. However, deuterium is twice as massive as hydrogen. This increased reduced mass results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, greater activation energy is required to cleave the C-D bond. This phenomenon, known as the primary Kinetic Isotope Effect (KIE), slows the rate-limiting step of LPO by a factor of 10 to 15[1][5]. Because LPO relies on rapid, contiguous propagation, dramatically slowing this single step effectively quenches the entire chain reaction[4][7].

Caption: Mechanistic divergence of lipid peroxidation propagation in H-PUFAs versus D-PUFAs.

Core Physical Properties of Deuterated Lipids

While D-PUFAs are highly analogous to their hydrogenated counterparts—allowing them to be seamlessly recognized by endogenous lipid processing enzymes and incorporated into cellular membranes[2]—their altered mass impacts specific bulk thermodynamic properties[].

Comparative Physical Profile

| Physical Property | H-PUFA (Standard) | D-PUFA (Isotope-Reinforced) | Mechanistic Impact on Bilayer |

| Bond Dissociation Energy | ~77.0 kcal/mol | ~78.2 kcal/mol | Imparts extreme resistance to non-enzymatic ROS abstraction[3]. |

| Kinetic Isotope Effect | 1.0 (Baseline) | ~10.0 - 15.0 | Terminates the lateral propagation of lipid hydroperoxides[5]. |

| Phase Transition Temp ( | The slightly shorter C-D bond reduces van der Waals dispersion forces, marginally lowering the melting point and increasing fluidity[9][10]. | ||

| Vibrational Spectra | C-H stretch (2800–3000 cm⁻¹) | C-D stretch (2000–2300 cm⁻¹) | Falls within the Raman "silent region," allowing isolated in vivo quantification of lipid domains without protein/nucleic acid interference[11]. |

Causality in Probe Design: Because the C-D vibrational stretch appears in a biologically "silent" spectral window, Raman microscopy can track the gauche/trans conformational ratios of D-PUFAs in real time. This provides an exact surrogate metric for localized membrane viscosity without the disruptive addition of bulky fluorophores[11].

Experimental Protocols & Analytical Validation

To fully characterize D-PUFAs for integration into clinical pipelines, one must employ self-validating protocols capable of interrogating both thermodynamic stability and metabolic fate.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for defining the gel-to-liquid crystalline phase transition (

Methodology:

-

Hydration: Suspend dried D-PUFA (or binary D-PUFA/H-PUFA mixtures) in 10 mM HEPES buffer. Causality of choice: Hydration must be performed at 60°C (well above the predicted

) to prevent non-equilibrium structural defects common in the gel phase[9][13]. -

Extrusion: Pass the multilamellar suspension 25 times through a 100 nm polycarbonate filter to form Small Unilamellar Vesicles (SUVs)[13][14]. Causality of choice: SUVs normalize the extreme curvature stress characteristic of synaptic vesicles, providing a physiologically relevant model of leaflet decoupling compared to tightly packed multilamellar vesicles (MLVs).

-

Thermal Equilibration: Cool the sample to 15°C to establish a solid, uniform gel phase[9][14].

-

Calorimetric Scanning: Ramp the temperature from 15°C to 65°C at a slow, controlled rate of 0.1°C to 0.5°C/min. Scan reversibility (cooling down at the same rate) acts as a self-validation step to ensure phase transitions are purely thermodynamic and devoid of hysteresis (sample degradation)[10][13].

Caption: Self-validating DSC workflow for determining thermodynamic phase transitions of D-PUFA bilayers.

Protocol B: GC-MS Lipidomics for LPO Quantification

To evaluate the resistance of D-PUFAs to LPO, measuring lipid fragmentation (via MDA) using Gas Chromatography-Mass Spectrometry (GC-MS) combined with stable isotope dilution is highly effective[6][15].

Methodology:

-

Internal Standardization: Suspend 0.5 × 10⁶ biological cells in 250 µL PBS. Immediately spike with a known quantity of perdeuterated fatty acid internal standards[][15]. Causality of choice: Biological extraction steps naturally suffer from variable lipid loss. Using a chemically identical standard ensures that any ion suppression or solvent extraction loss applies equally to both the target analyte and the internal standard, creating a self-correcting quantitative system[15].

-

Extraction: Initiate Folch extraction using a bi-phasic solution of methanol and 1 N HCl, capturing the free fatty acid (FFA) fraction[15].

-

Alkylation: Derivatize the FFAs into fatty acid methyl esters (FAMEs) to increase volatility.

-

Chromatography & Mass Spec: Ramp the GC oven linearly from 150°C to 270°C at 10°C/min. Causality of choice: This specific thermal gradient forces the baseline separation of highly similar regioisomers (e.g., structurally distinct but mass-identical lipids) before they enter the mass spectrometer, avoiding confounding readouts[15].

Clinical Relevance in Drug Development

The application of D-PUFAs extends far beyond analytical biochemistry. Exogenous administration of D-PUFAs (e.g., deuterated linoleic acid or deuterated arachidonic acid) integrates into human membranes, halting the underlying etiology of oxidative pathologies[2].

In pre-clinical models of Alzheimer's Disease (such as Aldh2-/- transgenic mice), a diet augmented with D-PUFAs dramatically reduced downstream lipid aldehydes and significantly improved cognitive performance[4]. Similarly, replacing a mere 20% of native membrane PUFAs with deuterated analogs is sufficient to sever the LPO chain reaction, showing substantial neuroprotective attenuation in Parkinsonian MPTP models[3][6][16]. Unlike conventional antioxidants, which can disrupt beneficial redox signaling, D-PUFAs specifically and structurally eliminate the mechanism of localized membrane failure.

References

-

Beaudoin-Chabot, C., et al. (2019). "Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans." Frontiers in Physiology.[Link]

-

Wikipedia Contributors. "Isotope effect on lipid peroxidation." Wikipedia, The Free Encyclopedia.[Link]

-

Shchepinov, M. S., et al. "Isotopic Stabilization of Dietary Polyunsaturated Fatty Acids as a New Treatment Paradigm for Parkinson's Disease." The Michael J. Fox Foundation for Parkinson's Research.[Link]

-

Elharram, A., et al. (2017). "Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer's disease." The FEBS Journal, 284(24).[Link]

-

"High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry." LIPID MAPS Lipidomics Gateway.[Link]

-

"Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations." Niels Bohr Institutet.[Link]

-

"Raman microscopy-based quantification of the physical properties of intracellular lipids." National Institutes of Health.[Link]

-

"Transition temperature of lipid mixtures." ResearchGate.[Link]

Sources

- 1. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 2. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 3. Isotopic Stabilization of Dietary Polyunsaturated Fatty Acids as a New Treatment Paradigm for Parkinson's Disease: MPTP and Paraquat Pre-clinical Model Feasibility Studies | Parkinson's Disease [michaeljfox.org]

- 4. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. breakingaging.com [breakingaging.com]

- 9. nbi.ku.dk [nbi.ku.dk]

- 10. biomemphys.nat.fau.de [biomemphys.nat.fau.de]

- 11. Raman microscopy-based quantification of the physical properties of intracellular lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. M. Shchepinov reported on his research of isotope-reinforced polyunsaturated fatty acids — LBC [dna.by]

The Analytical and Mechanistic Blueprint of 2,2-Dideuterioheptanoic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the rapidly evolving field of deuterated therapeutics and metabolic tracing, isotopic labeling is rarely employed merely for tracking; it is a deliberate structural modification designed to alter reaction kinetics. 2,2-Dideuterioheptanoic acid (CAS: 64118-38-3) represents a highly specific isotopologue of heptanoic acid where the two protium atoms at the alpha carbon (C2) have been replaced by deuterium. This guide explores the physicochemical impact of this modification—specifically its molecular weight shift—and provides a deep dive into the mechanistic causality of alpha-deuteration, alongside a self-validating analytical protocol for its verification.

Physicochemical Fundamentals: The Isotopic Mass Shift

To utilize 2,2-dideuterioheptanoic acid effectively, one must first understand the precise mathematical shift in its molecular weight. Standard heptanoic acid (

By substituting the two hydrogen atoms at the C2 position with deuterium, we generate 2,2-dideuterioheptanoic acid (

Quantitative Data Summary

Table 1: Physicochemical Comparison of Heptanoic Acid and its C2-Deuterated Isotopologue

| Property | Heptanoic Acid | 2,2-Dideuterioheptanoic Acid |

| CAS Number | 111-14-8 | 64118-38-3 |

| Molecular Formula | ||

| Molecular Weight | 130.18 g/mol | 132.20 g/mol |

| Exact Monoisotopic Mass | 130.0994 Da | 132.1119 Da |

| Isotopic Mass Shift | N/A | +2.0125 Da |

Mechanistic Causality: Why Deuterate the Alpha Carbon?

The +2 Da molecular weight shift is not a random artifact; it is the physical manifestation of a strengthened molecular backbone designed to exploit the Deuterium Kinetic Isotope Effect (DKIE) .

Heptanoic acid is a medium-chain fatty acid that is primarily catabolized in the mitochondria via the beta-oxidation pathway (4)[4]. The crucial first step of this cycle is catalyzed by the enzyme acyl-CoA dehydrogenase, which removes protons from the alpha (C2) and beta (C3) carbons to form a trans-Δ2-enoyl-CoA intermediate (4)[4].

By specifically localizing deuterium at the C2 position, researchers intentionally target this rate-limiting dehydrogenation step. The C-D bond possesses a lower zero-point energy than the C-H bond, requiring significantly more activation energy to cleave (5)[5]. Consequently, the enzymatic removal of the C2 atom is decelerated. This "deuterium reinforcement" protects the lipid from rapid degradation, providing a foundational mechanism for extending the biological half-life of fatty acid-derived therapeutics and creating stable probes for metabolic flux analysis (5)[5].

Impact of C2-deuteration on the first step of mitochondrial beta-oxidation.

Analytical Methodology: Self-Validating HRMS Protocol

To ensure scientific trustworthiness, the exact molecular weight and isotopic purity of 2,2-dideuterioheptanoic acid must be empirically verified. Relying solely on manufacturer claims is insufficient for rigorous drug development. The following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system by incorporating an unlabeled internal standard to prove chemical equivalence while confirming the +2 Da mass shift.

Step-by-Step LC-HRMS Isotopic Validation Protocol

-

Sample Preparation & Internal Standardization: Prepare a 10 µg/mL solution of the synthesized 2,2-dideuterioheptanoic acid in LC-MS grade methanol. Spike this sample with exactly 10 µg/mL of unlabeled heptanoic acid (

). This internal standard serves as a self-validating control for retention time and ionization efficiency. -

Chromatographic Separation: Inject 2 µL of the mixture onto a C18 reverse-phase column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Because deuterium substitution minimally affects polarity, both the deuterated and unlabeled species will co-elute, proving they are chemically identical fatty acids.

-

Ionization (ESI-): Operate the Electrospray Ionization source in negative mode. Carboxylic acids readily deprotonate to form

ions (6)[6]. Crucial Causality Note: The proton lost during ionization originates from the carboxyl group (-COOH), leaving the C2-deuterium atoms entirely intact for mass analysis. -

High-Resolution Detection: Tune the Time-of-Flight (TOF) analyzer. The unlabeled internal standard will yield a baseline

peak at exactly m/z 129.0915. The 2,2-dideuterioheptanoic acid will yield an -

Isotopic Purity Calculation: Quantify the Area Under the Curve (AUC) for m/z 131.1041 (

target), m/z 130.0978 (

Step-by-step HRMS workflow for validating the molecular weight of deuterated heptanoic acid.

Conclusion

The molecular weight of 2,2-dideuterioheptanoic acid (132.2 g/mol ) is the foundational metric that confirms successful alpha-deuteration. By validating this precise +2 Da mass shift through rigorous HRMS protocols, researchers can confidently deploy this compound to exploit the Deuterium Kinetic Isotope Effect. Ultimately, this allows for the precise modulation of lipid beta-oxidation, paving the way for advanced metabolic tracers and highly stable deuterated pharmaceuticals.

References

- Heptanoic Acid | C7H14O2 | CID 8094 - PubChem.nih.gov.

- HEPTANOIC-2,2-D2 ACID | 64118-38-3 - ChemicalBook.chemicalbook.com.

- Heptanoic Acid - mVOC 4.0.charite.de.

- Heptanoic-2,2-d2 Acid | CAS 64118-38-3 | LGC Standards.lgcstandards.com.

- 2,2-Dideuterioheptanoic acid | 64118-38-3 | Benchchem.benchchem.com.

- Beta oxidation - Wikipedia.wikipedia.org.

Sources

- 1. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEPTANOIC-2,2-D2 ACID | 64118-38-3 [chemicalbook.com]

- 3. Heptanoic-2,2-d2 Acid | CAS 64118-38-3 | LGC Standards [lgcstandards.com]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. 2,2-Dideuterioheptanoic acid | 64118-38-3 | Benchchem [benchchem.com]

- 6. mVOC 4.0 [bioinformatics.charite.de]

Tracing the Lipidome: A Comprehensive Guide to Stable Isotope Applications in Lipid Metabolism

Executive Summary

The dysregulation of lipid metabolism is a foundational driver of numerous pathologies, including non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and metabolic syndrome. Historically, lipid flux was measured using radioisotopes (

Core Mechanistic Principles of Isotope Tracing

Stable isotope tracing relies on the principle that isotopes of the same element (e.g.,

De Novo Lipogenesis (DNL) via Deuterium Oxide (D O)

De novo lipogenesis is the biochemical process by which circulating carbohydrates are converted into endogenous fatty acids. While

Fatty Acid Oxidation (FAO) via U- C-Palmitate

To quantify lipid utilization, Uniformly Labeled

Causality Note (The Acetate Recovery Factor): A critical pitfall in FAO measurement is the "fixation" of

Fig 1. Integration of stable isotope tracers into core lipid metabolism pathways.

Quantitative Data & Tracer Selection

Selecting the correct tracer is paramount for experimental validity. The table below summarizes the quantitative parameters and optimal use cases for the most prominent stable isotopes in lipidomics 6, 7.

| Tracer Molecule | Primary Application | Analytical Platform | Key Advantages | Major Limitations |

| Deuterium Oxide (D | De Novo Lipogenesis (DNL) | GC-MS / LC-MS | Rapid equilibration in body water; highly cost-effective; no precursor pool gradient issues. | Requires MIDA mathematical modeling to calculate fractional synthesis. |

| U- | Fatty Acid Oxidation (FAO) | IRMS (Breath) / LC-MS | Direct measurement of lipid utilization; high isotopic purity. | Requires correction via acetate recovery factor for accurate in vivo quantification. |

| DNL / Acetyl-CoA Flux | GC-MS | Direct incorporation into the carbon backbone. | Susceptible to isotopic dilution across different cellular compartments. | |

| D | Dietary Fat Oxidation | GC-MS / IRMS | No acetate correction factor needed (deuterium is lost to water, not fixed in TCA). | Kinetic isotope effects may slightly alter enzymatic cleavage rates vs. |

Experimental Methodologies

To ensure trustworthiness and reproducibility, experimental protocols must function as self-validating systems. Below are the field-validated methodologies for the two most critical lipid metabolism assays.

Protocol 1: In Vivo Measurement of DNL using D O (Murine Model)

This protocol quantifies the fractional synthesis rate of palmitate in adipose or hepatic tissue [[2]](), 8.

Step 1: Tracer Administration (Isotopic Equilibration)

-

Administer a priming bolus of 0.9% saline-D

O via intraperitoneal (IP) injection (35 µL/g of body weight) to rapidly achieve ~4-5% body water enrichment. -

Immediately replace standard drinking water with 8% v/v D

O-enriched water to maintain steady-state enrichment for the duration of the labeling period (typically 3 to 14 days).

Step 2: Tissue Collection & Lipid Extraction

-

Euthanize the subject and rapidly harvest the target tissue (e.g., liver, brown adipose tissue). Snap-freeze in liquid nitrogen.

-

Homogenize 20-50 mg of tissue and extract total lipids using a modified Folch method (Chloroform:Methanol 2:1 v/v).

-

Collect the lower organic phase and dry under a gentle stream of nitrogen gas.

Step 3: Saponification & FAME Derivatization

-

Resuspend the lipid film in 0.5 mL of 0.4 N KOH in 80% methanol. Incubate at 60°C for 1 hour to saponify esterified lipids into free fatty acids.

-

Derivatize the free fatty acids into Fatty Acid Methyl Esters (FAMEs) using 14% Boron trifluoride (BF

) in methanol at 100°C for 30 minutes. -

Extract FAMEs using hexane, dry under nitrogen, and reconstitute in 50 µL of pure hexane for GC-MS analysis.

Step 4: GC-MS Analysis & MIDA Calculation

-

Inject 1 µL into a GC-MS operating in Electron Impact (EI) ionization mode.

-

Monitor the mass isotopologue distribution of palmitate (m/z 270 for M+0, 271 for M+1, 272 for M+2, etc.).

-

Calculate the fractional synthesis using Mass Isotopomer Distribution Analysis (MIDA), comparing the observed isotopologue distribution against the theoretical combinatorial probability based on plasma D

O enrichment 7.

Fig 2. Step-by-step analytical workflow for measuring De Novo Lipogenesis using D2O.

Protocol 2: In Vivo Fatty Acid Oxidation via U- C-Palmitate (Human/Large Animal)

This protocol calculates whole-body fatty acid oxidation rates, strictly correcting for TCA cycle carbon fixation 5, [[4]]().

Step 1: Subject Preparation & Priming

-

Ensure the subject is in a post-absorptive state (overnight fast).

-

Administer a priming dose of NaH

CO

Step 2: Tracer Infusion

-

Prepare U-

C-Palmitate bound to 5% human serum albumin (to mimic endogenous non-esterified fatty acid transport). -

Initiate a continuous intravenous infusion of U-

C-Palmitate (e.g., 0.013 µmol/min/kg) for 120 minutes. -

Self-Validating Step: On a separate study day (or via multiplexed dual-isotope methods), infuse[1,2-

C]acetate to determine the acetate recovery factor.

Step 3: Sampling & IRMS Analysis

-

Collect breath samples every 15 minutes during the steady-state period (typically 60-120 minutes post-infusion).

-

Analyze breath

CO -

Calculate the absolute FAO rate by dividing the

CO

Advanced Mass Spectrometry & Data Analysis

While GC-MS remains the workhorse for analyzing hydrolyzed fatty acids (FAMEs), the field is rapidly pivoting toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for intact lipidomics 9.

By utilizing ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution Orbitrap or Time-of-Flight (TOF) mass analyzers, researchers can track stable isotopes into complex structural lipids (e.g., specific phosphatidylcholines or ceramides) without degrading the molecule 10. This allows for the spatial and structural resolution of lipid synthesis, answering not just how much lipid is being produced, but where the newly synthesized fatty acids are being trafficked within the cellular lipidome.

Conclusion

The integration of stable isotope tracers into lipid metabolism research has fundamentally transformed our understanding of metabolic flux. By leveraging D

References

Sources

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 7. metsol.com [metsol.com]

- 8. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

Methodological & Application

Application Note: Advanced Metabolic Flux Analysis Using 2,2-Dideuterioheptanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Systems Biology, Metabolomics, and Isotope Tracing

Executive Summary: The Strategic Value of 2,2-Dideuterioheptanoic Acid

Metabolic flux analysis (MFA) relies on stable isotope tracers to map the dynamic flow of carbon and hydrogen through cellular networks, providing a highly detailed view of systemic metabolism 1. While uniformly labeled ¹³C-tracers are standard for tracking carbon backbones, site-specific deuterium labeling offers unparalleled mechanistic insights into enzymatic kinetics.

2,2-Dideuterioheptanoic acid (CAS: 64118-38-3) 2 is a specialized seven-carbon (C7:0) odd-chain fatty acid tracer. Because heptanoate bypasses the carnitine shuttle bottleneck, it rapidly enters the mitochondria where it undergoes β-oxidation to yield two molecules of acetyl-CoA and one molecule of propionyl-CoA 3. By utilizing the 2,2-dideuterio (α-carbon deuterated) isotopologue, researchers can isolate the flux of the first β-oxidation cycle from subsequent cycles. This allows for the precise measurement of fatty acid oxidation (FAO) rates and anaplerotic TCA cycle replenishment without the confounding overlap seen in uniformly labeled tracers.

Mechanistic Rationale: Tracing the α-Deuterium

To design a robust MFA experiment, one must understand the exact causality of the tracer's metabolic routing. The use of 2,2-dideuterioheptanoic acid relies on two distinct biochemical phenomena:

A. The Kinetic Isotope Effect (KIE) at Acyl-CoA Dehydrogenase

The first committed step of β-oxidation is catalyzed by acyl-CoA dehydrogenase, which forms a trans-Δ2 double bond by abstracting protons from the α (C2) and β (C3) carbons 4. Because breaking a carbon-deuterium (C-D) bond requires more activation energy than a carbon-hydrogen (C-H) bond, the deuterated tracer exhibits a primary kinetic isotope effect 5. By comparing the clearance rate of deuterated versus unlabeled heptanoate, researchers can mathematically isolate the specific enzymatic bottleneck at this dehydrogenase step.

B. Stoichiometric Tracking of the First Acetyl-CoA

During the first cycle of β-oxidation, the α-carbon loses one deuterium atom to FADH₂. Following hydration and dehydrogenation, thiolase cleaves the C2-C3 bond 6. The resulting acetyl-CoA (derived from C1 and C2) retains exactly one deuterium atom, forming an m+1 isotopologue (CH₂D-CO-SCoA).

The remaining C5 fragment undergoes a second β-oxidation cycle, yielding an unlabeled (m+0) acetyl-CoA and an unlabeled (m+0) propionyl-CoA . The propionyl-CoA is subsequently carboxylated and isomerized via methylmalonyl-CoA mutase to form succinyl-CoA, directly replenishing the TCA cycle (anaplerosis) 7.

Metabolic routing of 2,2-dideuterioheptanoic acid through β-oxidation and the TCA cycle.

Experimental Protocol: In Vitro MFA Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . By measuring the ratio of m+1 to m+0 acetyl-CoA, researchers can internally validate whether the β-oxidation spiral is completing fully or stalling after the first cycle.

Step 1: Tracer Preparation and BSA Conjugation

Free fatty acids must be conjugated to fatty acid-free Bovine Serum Albumin (BSA) to facilitate cellular uptake and prevent lipotoxicity.

-

Prepare a 5 mM stock solution of 2,2-dideuterioheptanoic acid 8 in 150 mM NaCl.

-

Heat to 70°C to ensure complete dissolution.

-

Complex the tracer with a 10% BSA solution at a 6:1 molar ratio (Fatty Acid:BSA) by stirring at 37°C for 1 hour.

-

Filter sterilize (0.22 µm) and store aliquots at -20°C.

Step 2: Cell Culture and Isotope Labeling

-

Seed target cells in 6-well plates and culture until 80% confluent.

-

Wash cells twice with PBS to remove residual serum lipids.

-

Incubate cells in substrate-limited media (e.g., low glucose, no glutamine) supplemented with 100-500 µM of the BSA-conjugated tracer.

-

Time-Course Sampling: Collect samples at predefined time points (e.g., 0, 15, 30, 60, 120 minutes) to capture isotopic non-stationary dynamics before isotopic steady state is reached 5.

Step 3: Rapid Quenching and Metabolite Extraction

Metabolite pools, particularly acyl-CoAs, turn over in seconds. Rapid quenching is a non-negotiable requirement to prevent artifactual data 9.

-

Aspirate media and immediately plunge the plate into liquid nitrogen, or add 1 mL of pre-chilled (-80°C) 80:20 methanol:water.

-

Scrape cells on dry ice and transfer to microcentrifuge tubes.

-

Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

-

Transfer the supernatant and dry under a gentle stream of nitrogen gas.

Step 4: LC-MS/MS Analysis

-

Resuspend the dried extract in 50 µL of 5% sulfosalicylic acid (to stabilize CoA thioesters).

-

Analyze via High-Performance Liquid Chromatography coupled to a Triple Quadrupole or Q-TOF mass spectrometer.

-

Target the specific Mass Distribution Vectors (MDVs) for acetyl-CoA, propionyl-CoA, and TCA intermediates, correcting for natural isotopic abundance 10.

End-to-end metabolic flux analysis workflow using 2,2-dideuterioheptanoic acid tracer.

Data Presentation and Interpretation

To accurately calculate metabolic flux, the raw ion counts from the LC-MS/MS must be corrected for natural isotopic abundance to generate the actual Mass Distribution Vectors (MDVs) [[10]](). The expected isotopic signatures are summarized below:

Table 1: Expected Mass Isotopologue Distribution (MID) Signatures

| Metabolite | Expected Dominant Isotopologue | Biological Significance & Mechanism |

| Acetyl-CoA (Pool 1) | m+1 | Derived from C1-C2 cleavage. Retains exactly one deuterium from the α-carbon after hydration/dehydrogenation. |

| Acetyl-CoA (Pool 2) | m+0 | Derived from C3-C4 cleavage in the second β-oxidation cycle. Completely unlabeled. |

| Propionyl-CoA | m+0 | Derived from the terminal C5-C7 carbons. Completely unlabeled. |

| Succinyl-CoA | m+0 | Downstream product of propionyl-CoA, indicating anaplerotic entry into the TCA cycle 11. |

| Citrate | m+1 & m+0 | Condensation of m+1 or m+0 Acetyl-CoA with Oxaloacetate. The ratio directly indicates Cycle 1 vs. Cycle 2 flux. |

Note: If a cell line exhibits a high m+1 Acetyl-CoA peak but negligible m+0 Acetyl-CoA, this indicates a metabolic stall where the mitochondria can initiate β-oxidation but fail to process the resulting pentanoyl-CoA.

Conclusion

The integration of 2,2-dideuterioheptanoic acid elevates metabolic flux analysis by providing sub-pathway resolution of β-oxidation. By exploiting the distinct fates of the α-carbon deuterium—yielding an m+1 acetyl-CoA while generating unlabeled anaplerotic propionyl-CoA—researchers can disentangle the rates of energy generation (FAO) from TCA cycle replenishment. This precision is invaluable for drug development targeting metabolic reprogramming in oncology, ischemia/reperfusion injury, and cardiovascular diseases 1.

References

-

National Institutes of Health (PMC). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Retrieved from: [Link]

-

Atlas. What is propionyl CoA and when is it produced during fatty acid oxidation? Retrieved from: [Link]

-

MDPI. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from:[Link]

-

ResearchGate. Isotope tracing to measure metabolic fluxes. Retrieved from:[Link]

-

Wikipedia. Beta oxidation. Retrieved from:[Link]

-

Biology LibreTexts. 6.11: Fatty Acid Oxidation. Retrieved from: [Link]

-

JJ College. Oxidation of Odd Chain Fatty Acids. Retrieved from: [Link]

Sources

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptanoic-2,2-d2 Acid | CAS 64118-38-3 | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. jjcollegeara.co.in [jjcollegeara.co.in]

- 8. Buy Online CAS Number 64118-38-3 - TRC - Heptanoic-2,2-d2 Acid | LGC Standards [lgcstandards.com]

- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. atlas.org [atlas.org]

Application Note: Quantitative Profiling of Short-Chain Fatty Acids using 2,2-Dideuterioheptanoic Acid as a GC-MS Internal Standard

Executive Summary & Scientific Rationale

The accurate quantification of short-chain fatty acids (SCFAs)—such as acetate, propionate, and butyrate—is critical in microbiome research, metabolic disease modeling, and drug development[1]. However, SCFAs present significant analytical challenges due to their high volatility, hydrophilicity, and susceptibility to matrix effects in complex biological samples like feces and plasma[2].

To achieve absolute quantification, a robust internal standard (IS) is required. 2,2-dideuterioheptanoic acid (heptanoic acid-d2) serves as an optimal IS for SCFA gas chromatography-mass spectrometry (GC-MS) workflows.

The Mechanistic Rationale:

-

Chromatographic Homology: As a medium-chain fatty acid (C7), heptanoic acid mimics the extraction and derivatization kinetics of target SCFAs (C2–C6) without co-eluting with them[1].

-

Negligible Endogenous Baseline: Unlike even-chain fatty acids, odd-chain fatty acids like heptanoate are produced in negligible quantities by mammalian metabolism and gut microbiota, minimizing background interference[3].

-

Isotopic Isolation: Deuterating the alpha-carbon (2,2-d2) introduces a +2 Da mass shift. This ensures that even if trace amounts of endogenous heptanoic acid are present in a biological sample, the IS remains isotopically distinct, eliminating false-positive quantification[2].

Physicochemical & Mass Spectrometric Properties

Prior to GC-MS analysis, SCFAs are typically derivatized using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). This reagent replaces the active carboxylic hydrogen with a tert-butyldimethylsilyl (TBDMS) group, significantly improving thermal stability and volatility[4].

In Electron Ionization (EI) mode, TBDMS esters undergo a characteristic fragmentation, losing a tert-butyl group (-57 Da) to form a highly abundant[M-57]⁺ ion, which is ideal for Selected Ion Monitoring (SIM)[5].

Table 1: Comparative Properties of Heptanoic Acid and its Deuterated Internal Standard

| Property | Endogenous Heptanoic Acid | 2,2-Dideuterioheptanoic Acid (IS) |

| Chemical Formula | C₇H₁₄O₂ | C₇H₁₂D₂O₂ |

| Monoisotopic Mass | 130.10 g/mol | 132.11 g/mol |

| Derivatized Formula (TBDMS) | C₁₃H₂₈O₂Si | C₁₃H₂₆D₂O₂Si |

| Derivatized Mass | 244.19 g/mol | 246.20 g/mol |

| EI-MS Quantifier Ion[M-57]⁺ | m/z 187 | m/z 189 |

| Biological Abundance | Trace / Negligible | Zero (Synthetic Isotope) |

Analytical Workflow & Logical Framework

The following workflow illustrates the critical path from sample acquisition to data processing. Every step is designed to prevent analyte loss while maximizing the signal-to-noise ratio.

Workflow for SCFA extraction and GC-MS analysis using 2,2-d2-heptanoic acid as an internal standard.

Step-by-Step Experimental Protocol

Reagent & Standard Preparation

-

IS Working Solution: Dissolve 2,2-dideuterioheptanoic acid in HPLC-grade methanol to create a 1 mM stock solution. Dilute to a 50 µM working solution.

-

Calibration Curve: Prepare a mixed standard of volatile SCFAs (acetate, propionate, butyrate, valerate, hexanoate) ranging from 1 µM to 1000 µM.

Biological Sample Processing (Feces/Plasma)

-

Step 1: Alkaline Preservation. Add 20 µL of 1M NaOH to 50 mg of fecal homogenate or 50 µL of plasma.

-

Causality: SCFAs are highly volatile in their protonated state. Shifting the pH above their pKa (~4.8) converts them into non-volatile sodium salts, preventing evaporative loss during initial handling and homogenization[1].

-

-

Step 2: Internal Standard Addition. Spike 10 µL of the 50 µM 2,2-dideuterioheptanoic acid working solution into the sample.

-

Causality: Spiking the IS before the liquid-liquid extraction ensures that any physical loss of the analyte during phase separation is proportionally mirrored by the IS, enabling accurate downstream correction[3].

-

-

Step 3: Acidification & Extraction. Add 30 µL of 1M HCl (or succinic acid) to lower the pH < 3. Immediately add 500 µL of Methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

-

Causality: Re-acidification protonates the SCFAs, driving them from the aqueous phase into the organic MTBE phase[2]. MTBE is chosen over chloroform because it forms the upper organic layer, making pipetting easier and drastically reducing the risk of aspirating aqueous contaminants.

-

-

Step 4: Phase Separation. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the upper MTBE layer to a clean GC autosampler vial.

MTBSTFA Derivatization

-

Step 5: Esterification. Add 20 µL of MTBSTFA to the GC vial containing the MTBE extract. Cap tightly and incubate in a dry block heater at 60°C for 30 minutes.

-

Causality: MTBSTFA reacts efficiently at 60°C without the need for ultrasonication. The chemical replacement of polar carboxylic functional groups with less polar TBDMS groups yields derivatives that can be directly injected into the GC-MS without evaporating the reagent or performing secondary extractions[4][5].

-

GC-MS Instrumental Parameters

-

Injection: Inject 1 µL in split mode (e.g., 10:1) onto a high-polarity capillary column (e.g., DB-WAX or equivalent).

-

Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

-

MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for the specific[M-57]⁺ fragments.

Data Processing & Self-Validating Quality Control

Quantification is achieved by calculating the peak area ratio of the endogenous SCFA to the 2,2-dideuterioheptanoic acid IS, plotted against the external calibration curve.

Table 2: Target SIM Ions for TBDMS-Derivatized SCFAs

| SCFA Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Elution Order |

| Acetic Acid (C2) | 117 | 75 | 1 |

| Propionic Acid (C3) | 131 | 75 | 2 |

| Isobutyric Acid (C4) | 145 | 75 | 3 |

| Butyric Acid (C4) | 145 | 75 | 4 |

| Valeric Acid (C5) | 159 | 75 | 5 |

| Hexanoic Acid (C6) | 173 | 75 | 6 |

| 2,2-d2-Heptanoic Acid (IS) | 189 | 75 | 7 |

Self-Validating System & Quality Control

To ensure the trustworthiness of the analytical batch, the protocol operates as a self-validating system based on the behavior of the internal standard:

-

Extraction Efficiency Verification: The absolute peak area of the m/z 189 ion (the IS) must be monitored across all injections. A variance of >15% in the IS area indicates a failure in pipetting, severe matrix ion suppression, or incomplete derivatization.

-

Systematic Correction: If the IS area drops slightly (e.g., 10% due to matrix effects), but the Analyte/IS ratio remains linear within the calibration curve, the internal standard has successfully self-corrected the matrix suppression.

-

Carryover Control: A blank MTBE extraction (containing no biological sample but spiked with IS) must be run every 10 samples. The absence of m/z 117, 131, and 145 peaks in the blank validates that the system is free of column carryover[5].

References

1.[1] Jasbi, P., et al. "Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC", nih.gov. 2.[3] "Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry", acs.org. 3.[2] "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids", researchgate.net. 4.[4] Jasbi, P., et al. "Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC" (Focus on MTBSTFA), nih.gov. 5.[5] "Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites", nih.gov.

Sources

- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Quantitative Lipidomics: Fatty Acid Analysis by GC-MS Utilizing Deuterated Internal Standards

Executive Summary

The accurate profiling and absolute quantification of fatty acids (FAs) in biological matrices are vital for understanding metabolic pathogenesis, identifying therapeutic biomarkers, and advancing targeted drug development. Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for separating positional and geometric isomers of lipids[1]. However, achieving absolute quantitation requires rigorously overcoming the inherent analytical bottlenecks of fatty acids—specifically, their high polarity and poor volatility—through chemical derivatization[2].

This technical application note outlines a self-validating analytical workflow employing Stable Isotope Dilution Mass Spectrometry (SIDMS) . By utilizing deuterated internal standards (d-IS) combined with Boron Trifluoride (BF₃)-Methanol derivatization, researchers can systematically correct for extraction variability, derivatization efficiency, and instrumental drift to produce highly reproducible, publication-grade data[2],[3].

Mechanistic Principles & Causality (The "Why")

The Derivatization Imperative

Free fatty acids (FFAs) possess highly polar carboxyl groups that engage in hydrogen bonding with the stationary phases of gas chromatography columns. Left untreated, this leads to extensive peak tailing, irreproducible retention times, and poor limits of detection (LOD)[2],[4]. To enable analysis by GC-MS, the polar carbonyl groups must be converted into volatile, non-polar derivatives[4].

The most robust technique is the acid-catalyzed esterification of fatty acids into Fatty Acid Methyl Esters (FAMEs) . By heating the lipid extract with a Lewis acid catalyst (BF₃) in the presence of excess methanol, the carboxyl groups are permanently capped, drastically increasing thermal stability and volatility[2],[5]. Alternatively, for negative chemical ionization (NCI) MS, pentafluorobenzyl (PFB) bromide derivatization is utilized to maximize trace-level sensitivity[6],[4].

The Isotope Dilution Paradigm

Any multistep sample preparation process suffers from incomplete target recovery. Solvents partition imperfectly, heating blocks exhibit edge effects during derivatization, and GC inlets discriminate based on molecular weight. To transform arbitrary peak areas into exact concentrations, a self-validating control must be embedded within the matrix.

Deuterated standards (e.g., Palmitic acid-d3, DHA-d5) are chemically and structurally identical to their endogenous counterparts but feature a +2 to +5 Dalton mass shift[6],[3]. Because they share near-identical physicochemical properties with the target analytes, they undergo the exact same extraction efficiencies and derivatization yields[2]. When spiked into the raw biological matrix before any chemical processing begins, the measured ratio of the endogenous unlabelled MS signal to the labeled standard MS signal perfectly neutralizes systemic sample loss[6],[7].

Caption: Logic flow of Stable Isotope Dilution Mass Spectrometry (SIDMS) for absolute quantitative normalization.

Quantitative Data & Comparative Validations

To justify the use of deuterated standards, it is crucial to benchmark their performance against alternative analytical approaches (such as odd-chain internal standards)[3],[8].

Table 1: Comparison of Internal Standard Strategies for Lipid Analysis [3]

| Standard Type | Key Mechanism | Advantages | Critical Disadvantages |

|---|---|---|---|

| Deuterated FAs (d-IS) | +2 to +5 Da mass shift. | Co-elutes identically with native analyte; perfectly mimics matrix behavior. | Higher synthesis cost compared to non-labeled alternatives. |

| Odd-Chain FAs (e.g., C17:0) | Alkyl chain lengths rare in mammalian biology. | Highly cost-effective; suitable for generic lipid class monitoring. | Does not co-elute with target analytes; cannot correct for specific chain-length ionization biases. |

| Carbon-13 FAs (¹³C) | Stable carbon backbone replacement. | Zero risk of deuterium back-exchange (isotope scrambling). | Prohibitively expensive for high-throughput profiling panels. |

Table 2: Typical Method Performance using d-IS GC-MS Methodology [3]

| Parameter | Typical Analytical Performance |

|---|---|

| Extraction Recovery | 85% – 115% |

| Inter-assay Precision (RSD) | < 15% |

| Calibration Linearity (R²) | > 0.990 |

| Limit of Quantification (LOQ) | Low-to-mid ng/mL (Matrix dependent) |

Step-by-Step Experimental Protocol

Reagents & Pre-Analytical Considerations

-

Critical Grounding Rule : Utilize strictly clean, baked glass tubes (e.g., 16 mm x 125 mm) fitted with PTFE-lined caps[6]. Plastic vessels shed phthalates into the highly non-polar solvents (chloroform, iso-octane), generating massive background ion contamination in the GC-MS.

-

Deuterated Mix : Create a master mix encompassing various chain lengths to bracket all analytes. Examples include Palmitic Acid (d3), Stearic Acid (d3), Oleic Acid (d2), and Docosahexaenoic Acid (d5) diluted in 100% ethanol or methanol[6],[2].

-

Storage : Unprocessed samples and final FAME extracts must be stored at -20°C under an argon or nitrogen blanket to mitigate the oxidation of polyunsaturated fatty acids (PUFAs)[6].

Phase I: Disruption and Isotope Spiking

-

Aliquot : Transfer 200 µL of plasma, 0.5 mL of cell media, or 1-10 mg of homogenized tissue into a glass tube[6],[3].

-

Spike : Add 100 µL of the known-concentration Deuterated Internal Standard (d-IS) mixture[6],[3].

-

Causality Check: Spiking prior to solvent addition guarantees the d-IS experiences every physical emulsion and chemical transfer step alongside the native lipids, acting as a true mathematical anchor[2].

-

-

Protein Denaturation : Add 900 µL of methanol and vortex vigorously to crash out binding proteins (e.g., albumin) and release bound lipids[6].

Phase II: Lipid Extraction

-

Acidification : Add HCl to achieve a final concentration of 25 mM[6],[3].

-

Causality Check: Dropping the pH protonates the carboxylate anions (-COO⁻ → -COOH), increasing the hydrophobicity of free fatty acids and ensuring they aggressively partition into the organic solvent[4].

-

-

Solvent Partitioning : Add 1.0 mL to 1.5 mL of iso-octane or a 2:1 Chloroform:Methanol mixture[2],[4].

-

Phase Separation : Vortex for 1 minute, then centrifuge at 3000 × g for 2–5 minutes[6],[4].

-

Collection : Carefully aspirate the upper organic layer (iso-octane) or lower organic layer (chloroform) into a fresh glass tube. Repeat the solvent addition once more to maximize recovery[6],[3].

-

Drying : Evaporate the pooled organic fractions to absolute dryness under a gentle stream of nitrogen gas[2].

Phase III: BF₃-Methanol Derivatization

-

Esterification : To the dried lipid film, add 1.0 mL of 12–14% BF₃-Methanol reagent[2].

-

Incubation : Tightly cap the tube (ensure the PTFE seal is intact) and incubate in a pre-heated dry block at 60°C to 100°C for 10 to 60 minutes, depending on targeted lipid classes[2].

-

Quenching & Back-Extraction : Cool the tubes to room temperature. Quench the acidic reaction by adding 0.5 mL of 0.9% NaCl solution. Add 1.0 mL of hexane or iso-octane to extract the newly formed volatile FAMEs[2].

-

Reconstitution : Vortex, centrifuge, and transfer the top organic layer to a GC autosampler vial equipped with a glass insert[2],[9].

Caption: Comprehensive laboratory workflow for FAME derivatization and GC-MS fatty acid profiling.

Instrumental Analysis (GC-MS Parameters)

Chromatographic Separation

Accurate FA profiling hinges on resolving complex mixtures of positional isomers (e.g., distinguishing omega-3 from omega-6) and geometric isomers (cis vs. trans configurations).

-

Column : Utilize a highly polar cyanopropyl capillary column (e.g., SP-2560 or HP-88, 100 m × 0.25 mm, 0.2 µm film thickness)[3],[8],[10].

-

Injection : 1 µL injection volume in split or splitless mode (depending on matrix abundance) at an inlet temperature of 250°C[3],[7].

-

Temperature Gradient : A slow temperature ramp is crucial for isomer resolution. Start at 150°C to 160°C, hold, then ramp at 3°C to 10°C/min up to 240°C–270°C[7],[9].

Mass Spectrometry & Data Processing

-

Ionization : Electron Ionization (EI) operated at 70 eV is standard for FAMEs. For researchers requiring extreme sensitivity (low pg/mL), operating in Negative Chemical Ionization (NCI) mode using methane reagent gas following PFB derivatization yields unparalleled limits of detection[6],[4],[9].

-

Acquisition : Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) targeting specific fragment ions to eliminate baseline noise.

-

Data Analysis : Absolute concentrations are calculated dynamically by extracting the peak area of the endogenous FA and dividing it by the peak area of its corresponding deuterated homolog. This ratio is then plotted against a multi-point standard curve generated using known pure standards that were subjected to the exact same extraction and derivatization protocol as the biological samples[6],[4].

References

- Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. lipidmaps.org.

- Application Note: Quantitative Analysis of Fatty Acids by GC-MS Using d5-Internal Standard Derivatiz

- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. nih.gov.

- Comparison of different deuterated standards for fatty acid analysis - Benchchem. benchchem.com.

- A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - MDPI. mdpi.com.

- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - LIPID MAPS. lipidmaps.org.

- A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - ResearchGate.

- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry | ACS Omega. acs.org.

- A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - MDPI. mdpi.com.

- Quantitative analyses of essential fatty acids in cereals and green vegetables by isotope dilution-gas chromatography/mass spectrometry - ResearchGate.

- Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method. diva-portal.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Direct Quantification of Underivatized Fatty Acids by LC-MS/MS: A Comprehensive Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Free fatty acids (FFAs) are pivotal bioactive molecules involved in cellular signaling, energy metabolism, and the pathogenesis of numerous diseases. Their accurate quantification is therefore critical in biomedical research and drug development. Traditional gas chromatography-based methods necessitate time-consuming and potentially artifact-inducing derivatization steps. This guide details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct analysis of underivatized fatty acids in biological matrices. By eliminating the need for derivatization, this approach simplifies sample preparation, reduces analytical variability, and preserves the native chemical identity of the analytes.[1][2][3] We provide a comprehensive workflow, from sample extraction and the critical selection of internal standards to optimized chromatographic separation and high-specificity detection using Multiple Reaction Monitoring (MRM). This application note serves as a practical protocol for researchers seeking to implement a high-throughput, reliable method for fatty acid quantification.